molecular formula C19H16N2O3S B2521592 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034450-29-6

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2521592
CAS No.: 2034450-29-6
M. Wt: 352.41
InChI Key: NZLJGMVORNPRRB-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyridine-thiophene core linked via a methylene group to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This scaffold combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including kinase inhibition and protein-targeting applications .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(16-12-23-14-6-1-2-7-15(14)24-16)21-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,16H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLJGMVORNPRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS/Ref.) Core Heterocycle Substituent Modifications Molecular Weight Key Functional Groups
Target Compound Pyridine-Thiophene Thiophen-2-yl, methylene linker ~353.4 (est.) Carboxamide, dihydrobenzo[d][1,4]dioxine
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-... (2034392-14-6) Pyrazine-Thiophene Thiophen-3-yl (positional isomer) 353.4 Carboxamide, dihydrobenzo[d][1,4]dioxine
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-... (2034248-41-2) Pyridine-Furan Furan-2-yl (oxygen vs. sulfur) 336.3 Carboxamide, dihydrobenzo[d][1,4]dioxine
N-(6-methoxybenzo[d]thiazol-2-yl)-... (895013-09-9) Benzothiazole-Pyridine Methoxybenzothiazole, branched substituents 433.5 Carboxamide, dihydrobenzo[d][1,4]dioxine
HSF1 Inhibitor (CCT361814/NXP800) Quinoline-Dihydrobenzo[d][1,4]dioxine Ethylpiperazine, methylphenyl ~600 (est.) Carboxamide, dihydrobenzo[d][1,4]dioxine
Key Observations:

Substitution of thiophene with furan () reduces molecular weight (336.3 vs. 353.4) and introduces oxygen’s electronegativity, which may enhance solubility but reduce metabolic stability .

Functional Group Variations: The benzothiazole derivative () introduces a methoxy group and a bulkier heterocycle, increasing molecular weight (433.5) and likely reducing membrane permeability . HSF1 inhibitors () feature extended quinoline systems and piperazine substituents, suggesting enhanced interaction with protein cavities .

Pharmacological Implications

While direct activity data for the target compound are absent, inferences can be drawn from analogs:

  • HSF1 Pathway Inhibition : The dihydrobenzo[d][1,4]dioxine carboxamide scaffold in is linked to HSF1 inhibition, a mechanism relevant in oncology .
  • Heterocycle-Dependent Activity : Thiophene-containing compounds (e.g., –9) often exhibit improved kinase inhibition compared to furan derivatives due to sulfur’s polarizability .

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